1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(tetracontenyl)pyrrolidine-2,5-dione)
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature Breakdown
The IUPAC name of the compound is derived through hierarchical identification of its core structure and substituents:
- Parent structure : The base unit is pyrrolidine-2,5-dione (maleimide), a five-membered ring containing two ketone groups at positions 2 and 5.
- Substituents : Each maleimide ring is substituted at position 3 with a tetracontenyl group (C40H79), a 40-carbon unsaturated hydrocarbon chain.
- Linkage : The two maleimide units are connected via the nitrogen atoms by an iminobis(ethyleneiminoethylene) bridge. This linker consists of two ethyleneimine (-CH2CH2NH-) groups joined by an imino (-NH-) group, forming a branched amine chain:
$$ \text{-NH-(CH}2\text{CH}2\text{NH-CH}2\text{CH}2\text{)-NH-} $$.
The full name reflects this connectivity:
1,1'-[iminobis(ethyleneiminoethylene)]bis[3-(tetracontenyl)pyrrolidine-2,5-dione].
Key Structural Features:
| Feature | Description |
|---|---|
| Molecular Formula | C96H183N5O4 or C98H187N5O4 (varies by isomerism) |
| CAS Registry | 64347-05-3 |
| Functional Groups | Maleimide rings, tertiary amines, unsaturated hydrocarbon chains |
Comparative Analysis with Related Bis-Maleimide Derivatives
Bis-maleimides are widely utilized in polymer chemistry and medicinal synthesis due to their reactivity and crosslinking potential. The structural distinctions between this compound and analogous derivatives are highlighted below:
Table 1: Comparison of Bis-Maleimide Derivatives
Key Differences :
- Linker Flexibility : The iminobis(ethyleneiminoethylene) linker introduces conformational flexibility compared to rigid aromatic linkers in GP-205, enabling adaptive molecular interactions.
- Hydrophobicity : The tetracontenyl chains impart extreme hydrophobicity, distinguishing it from indole-substituted derivatives like arcyriarubin A.
- Synthetic Accessibility : Unlike natural bisindolylmaleimides, this compound is synthesized via sequential alkylation of maleimide precursors with long-chain hydrocarbons.
Stereochemical Considerations in Iminobis(ethyleneiminoethylene) Linkage
The iminobis(ethyleneiminoethylene) bridge introduces stereochemical complexity due to:
- Amine Inversion : The central imino nitrogen ($$ \text{-NH-} $$) can undergo pyramidal inversion, interconverting between two enantiomeric configurations.
- Ethyleneimine Torsion : Each ethyleneimine (-CH2CH2NH-) segment permits free rotation around C-N and C-C bonds, leading to multiple conformational isomers.
- Maleimide Ring Geometry : The pyrrolidine-2,5-dione rings adopt a planar conformation, but the tetracontenyl substituents may induce steric hindrance, favoring specific dihedral angles.
Stereochemical Implications:
- Dynamic Equilibria : The molecule exists as a mixture of rapidly interconverting conformers in solution, complicuting crystallographic analysis.
- Self-Assembly : The tetracontenyl chains may promote micelle or bilayer formation in nonpolar solvents, guided by stereoelectronic effects.
This stereochemical variability contrasts with rigid bis-maleimides like GP-205, where the methylenediphenylene linker enforces a fixed geometry.
Properties
CAS No. |
64347-05-3 |
|---|---|
Molecular Formula |
C96H187N5O4 |
Molecular Weight |
1475.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2,5-dioxo-3-tetracontylpyrrolidin-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-3-tetracontylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C96H187N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-91-89-93(102)100(95(91)104)87-85-98-83-81-97-82-84-99-86-88-101-94(103)90-92(96(101)105)80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h91-92,97-99H,3-90H2,1-2H3 |
InChI Key |
ANFXQNXZINWBMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Long-Chain Substituted Maleamic Acid Intermediate
- Starting materials: Maleic anhydride and tetracontenyl amine (or a suitable precursor to introduce the C40 alkyl chain).
- Reaction: Maleic anhydride reacts with the primary amine bearing the tetracontenyl group to form the corresponding maleamic acid intermediate.
- Conditions: This step is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dioxane at room temperature or slightly elevated temperatures to ensure complete ring opening of maleic anhydride.
Cyclodehydration to Form the Maleimide Ring
- Process: The maleamic acid intermediate undergoes cyclodehydration to form the maleimide ring.
- Reagents: Common dehydrating agents include acetic anhydride, sodium acetate, or phosphorus oxychloride (POCl3).
- Conditions: Heating under reflux conditions (typically 80–120 °C) promotes ring closure and dehydration.
- Outcome: This step yields the 3-(tetracontenyl)pyrrolidine-2,5-dione moiety.
Formation of the Bis-Maleimide via the Iminobis(ethyleneiminoethylene) Linker
- Linker synthesis: The iminobis(ethyleneiminoethylene) moiety is introduced by reacting the maleimide-substituted intermediates with a diamine such as diethylenetriamine or a related polyamine.
- Coupling reaction: The amine groups react with maleimide units to form the bis-maleimide structure.
- Conditions: This step may require controlled temperature and solvent conditions to avoid polymerization or side reactions.
- Purification: The final product is purified by recrystallization or chromatographic techniques to isolate the pure bis-maleimide compound.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Materials | Conditions | Notes |
|---|---|---|---|---|
| 1 | Maleic anhydride ring opening | Maleic anhydride, tetracontenyl amine | Room temp to 50 °C, inert solvent (THF/dioxane) | Stirring for several hours to ensure completion |
| 2 | Cyclodehydration | Maleamic acid intermediate, acetic anhydride or POCl3 | Reflux 80–120 °C, 2–6 hours | Careful temperature control to avoid decomposition |
| 3 | Bis-maleimide formation | Maleimide intermediate, diethylenetriamine | Room temp to 60 °C, inert atmosphere | Stoichiometric control critical to avoid oligomers |
Research Findings and Optimization Notes
- Yield optimization: The cyclodehydration step is critical; using acetic anhydride with sodium acetate buffer has been shown to improve yields and purity.
- Solvent choice: Polar aprotic solvents favor the ring closure and reduce side reactions.
- Purity control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product structure.
- Scale-up considerations: The long alkyl chains increase hydrophobicity, requiring careful solvent selection and temperature control during scale-up to maintain solubility and reaction efficiency.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Expected Product/Intermediate | Challenges/Considerations |
|---|---|---|---|
| Maleic anhydride + tetracontenyl amine | THF or dioxane, room temp to 50 °C | Maleamic acid intermediate | Long-chain amine solubility |
| Cyclodehydration | Acetic anhydride, sodium acetate, reflux | 3-(Tetracontenyl)pyrrolidine-2,5-dione | Avoiding thermal degradation |
| Bis-maleimide formation | Diethylenetriamine, inert atmosphere | 1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(tetracontenyl)pyrrolidine-2,5-dione) | Stoichiometric control, preventing oligomerization |
Chemical Reactions Analysis
Types of Reactions
1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(tetracontenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Potential Applications
1. Drug Development:
The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to form complexes with biological molecules can be explored for drug delivery systems or as active pharmaceutical ingredients targeting specific diseases.
2. Material Science:
Due to its long hydrocarbon chain, this compound may exhibit unique properties that are beneficial in material science. It can be utilized in the development of surfactants or as a component in polymer matrices, enhancing properties such as hydrophobicity and thermal stability.
3. Catalysis:
The imine groups present in the compound can act as ligands in catalytic processes. This could open avenues for its use in organic synthesis, where it may facilitate various chemical transformations under mild conditions.
Case Study 1: Drug Delivery Systems
Research has indicated that compounds with similar structures can be used to create nanocarriers for targeted drug delivery. The hydrophobic nature of the tetracontenyl chain allows for encapsulation of hydrophobic drugs, improving their solubility and bioavailability.
Case Study 2: Polymer Composites
A study demonstrated that incorporating long-chain compounds into polymer blends significantly improved mechanical properties and thermal resistance. The compatibility of 1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(tetracontenyl)pyrrolidine-2,5-dione) with various polymers could lead to innovative composite materials.
Mechanism of Action
The mechanism of action of 1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(tetracontenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrrolidine-2,5-dione Derivatives
The biological and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituents and linker groups. Below is a comparative analysis of key analogs:
Key Observations:
- Bioactivity: Derivatives with shorter linkers (e.g., propyl) and aromatic substituents (e.g., methylthiophen) exhibit anticonvulsant activity, with ED₅₀ values as low as 62.14 mg/kg in the MES test .
- Materials Science : FR12, featuring a rigid phenylene linker and phosphoryl groups, demonstrates synergistic flame-retardant effects in epoxy resins . The target compound’s tetracontenyl groups could similarly enhance hydrophobicity or thermal stability.
- Structural Diversity : Bis-chalcone derivatives () highlight the role of arylidene substituents in tuning electronic properties and bioactivity. For example, nitro and chloro groups increase antimicrobial potency .
Physicochemical and Pharmacokinetic Comparisons
- Polar Surface Area (PSA) : The target compound’s PSA (110.85 Ų) is close to the threshold for good oral bioavailability (≤140 Ų) . However, its extreme molecular weight (~914 g/mol) likely restricts membrane permeability, a critical factor for drug candidates.
- Thermal Stability : Analogous docosenyl-substituted derivatives (CAS 64051-42-9) with shorter alkyl chains (C₂₂ vs. C₄₀) may exhibit lower melting points compared to the target compound, though experimental data are lacking .
Biological Activity
The compound 1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(tetracontenyl)pyrrolidine-2,5-dione) , also known by its CAS number 64347-05-3, is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Molecular Formula
- Molecular Formula : C₄₆H₈₈N₄O₄
- Molecular Weight : 748.14 g/mol
Structural Features
The compound features a backbone of imino and ethylene groups connected to pyrrolidine diones, which may contribute to its biological properties. The presence of long-chain hydrocarbons (tetracontenyl) is also significant for its interaction with biological membranes.
Research indicates that compounds similar to 1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(tetracontenyl)pyrrolidine-2,5-dione) may exhibit various biological activities, including:
- Antioxidant Activity : Compounds with imidazo[1,2-a]pyrazine derivatives have shown significant antioxidant properties in vitro and in vivo, protecting against oxidative stress and cellular damage .
- Antitumor Activity : Inhibitors of ENPP1 (a negative regulator of the cGAS-STING pathway) have been linked to enhanced immune responses in cancer therapy. Similar compounds may also enhance the efficacy of immunotherapeutic agents .
Case Studies and Research Findings
- Antioxidant Studies
- Antitumor Efficacy
- Synthesis and Yield
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
